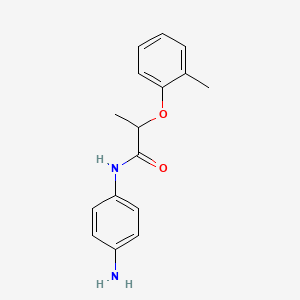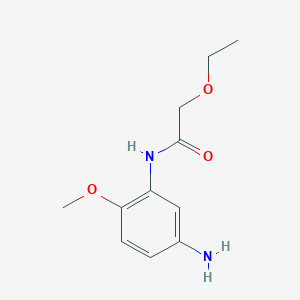
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide, often referred to as N-AMPEA, is a synthetic compound of interest to many scientists due to its potential applications in various fields, such as organic chemistry, drug development, and biochemistry. N-AMPEA is a small molecule that has been studied for its ability to interact with various proteins and enzymes in the body, as well as its potential to be used as a pharmaceutical agent.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide involves the reaction of 5-Amino-2-methoxyaniline with ethyl chloroacetate, followed by hydrolysis and decarboxylation of the resulting intermediate.
Starting Materials
5-Amino-2-methoxyaniline, Ethyl chloroacetate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol
Reaction
Step 1: Dissolve 5-Amino-2-methoxyaniline (1.0 g, 7.9 mmol) in ethanol (20 mL) and add ethyl chloroacetate (1.2 g, 8.3 mmol). Stir the mixture at room temperature for 12 hours., Step 2: Pour the reaction mixture into water (50 mL) and add hydrochloric acid (10%). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent to obtain a yellow oil., Step 3: Dissolve the yellow oil in ethanol (10 mL) and add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL). Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture and acidify with hydrochloric acid (10%). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent to obtain a white solid., Step 5: Dissolve the white solid in ethanol (10 mL) and heat under reflux with hydrochloric acid (10%) for 2 hours. Cool the mixture and filter the product. Wash the solid with water and dry to obtain N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide as a white solid.
Aplicaciones Científicas De Investigación
N-AMPEA has been studied for its potential applications in various fields, such as organic chemistry, drug development, and biochemistry. N-AMPEA has been studied for its ability to interact with various proteins and enzymes in the body, making it a potential pharmaceutical agent. It has also been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. Additionally, N-AMPEA has been studied for its potential to act as an inhibitor of certain cancer cell lines, as well as its potential to act as an antioxidant.
Mecanismo De Acción
The mechanism of action of N-AMPEA is not yet fully understood. However, it is believed that N-AMPEA binds to certain proteins and enzymes in the body, thus modulating their activity. For example, N-AMPEA has been shown to bind to acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. Additionally, N-AMPEA has been shown to inhibit the activity of certain cancer cell lines, likely due to its ability to bind to certain proteins and enzymes in the cell.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-AMPEA are not yet fully understood. However, it is believed that N-AMPEA may have a number of effects on the body, such as modulating the activity of certain enzymes, such as acetylcholinesterase, and inhibiting the activity of certain cancer cell lines. Additionally, N-AMPEA has been studied for its potential to act as an antioxidant, which could have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-AMPEA has a number of advantages for lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-AMPEA is relatively stable and has a relatively low toxicity, making it safe to use in experiments. However, N-AMPEA also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-AMPEA. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to better understand its potential applications in drug development and biochemistry. Additionally, research could be conducted to better understand its potential to act as an antioxidant and its potential to inhibit the activity of certain cancer cell lines. Finally, research could be conducted to develop new synthesis methods for N-AMPEA, as well as new methods for its use in experiments.
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-6-8(12)4-5-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPMHUGIIKXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



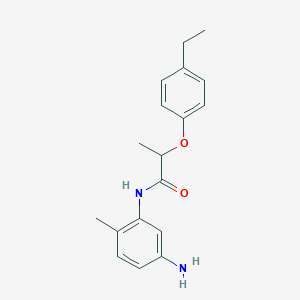
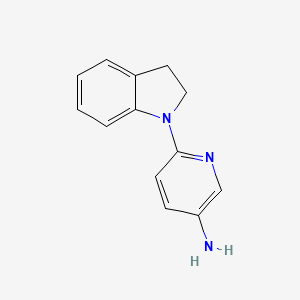
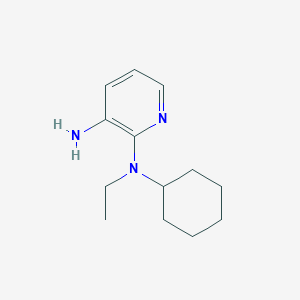

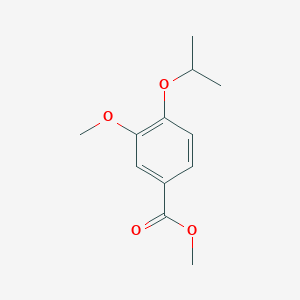
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
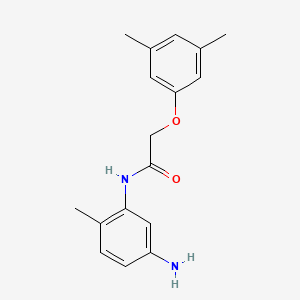
![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)
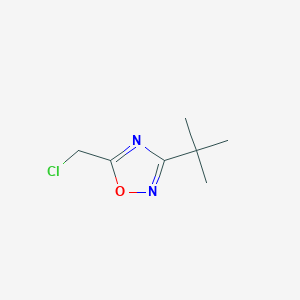
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)
